rac-2,3-Dehydro-3,4-dihydro Ivermectin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “rac-2,3-Dehydro-3,4-dihydro Ivermectin” involves chemical hydrogenation of specific double bonds in the avermectin structure. The process utilizes Wilkinson's homogenous catalyst [Ph3P)3RhCl] for selective hydrogenation, transforming avermectin B1 into ivermectin (Chabala et al., 1980)(Chabala et al., 1980). This process is crucial for obtaining the desired compound with the appropriate structural modifications for enhanced biological activity.

Molecular Structure Analysis

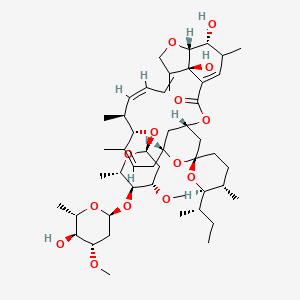

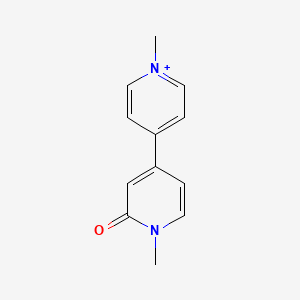

The molecular structure of “rac-2,3-Dehydro-3,4-dihydro Ivermectin” is characterized by the presence of a dihydro derivative structure, which is obtained by reducing the 22,23-double bond in the avermectin B1 molecule. This structural modification is critical for its antiparasitic activity, as it influences the drug's interaction with the neurotransmission mediated by gamma-aminobutyric acid (GABA) in parasites (Campbell et al., 1983)(Campbell et al., 1983).

Chemical Reactions and Properties

Ivermectin's chemical reactions primarily involve its interaction with parasite neurotransmitter systems. It is known to bind to glutamate-gated chloride channels in parasites, leading to increased permeability to chloride ions, hyperpolarization of nerve and muscle cells, and eventual paralysis and death of the parasite (Fuse et al., 2016)(Fuse et al., 2016).

Physical Properties Analysis

Ivermectin's physical properties, including its solubility and stability, play a significant role in its formulation and effectiveness as a drug. It has good flow and compressibility, even with a crystalline structure, as characterized by different analytical techniques such as mass spectroscopy and infrared absorption analyses (Rolim et al., 2015)(Rolim et al., 2015).

Chemical Properties Analysis

The chemical properties of ivermectin, including its reactivity and interactions with other molecules, significantly impact its mode of action and efficacy as an antiparasitic agent. Its ability to induce cytostatic autophagy in cancer cells, for example, showcases its diverse biological activities beyond its antiparasitic effects (Wang et al., 2016)(Wang et al., 2016).

Scientific Research Applications

General Use

- Scientific Field: Pharmacology and Parasitology

- Application Summary: “rac-2,3-Dehydro-3,4-dihydro Ivermectin” is an impurity of Ivermectin . Ivermectin is an antiparasitic drug that is active against a wide variety of nematode and arthropod parasites and is used to treat scabies and lice in humans .

- Methods of Application: The specific methods of application or experimental procedures for this compound would depend on the context of the research. In general, it would be used in similar ways to Ivermectin, which is typically administered orally or topically .

Specific Application

- Scientific Field: Virology

- Application Summary: A compound with a similar structure, “4-guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid (GG167)”, has been shown to inhibit influenza virus replication in mice .

- Methods of Application: GG167 was administered by the intranasal route in comparison with those of amantadine and ribavirin in experimental respiratory tract infections induced with influenza A and B viruses .

- Results or Outcomes: Intranasally administered GG167 at 0.4 and 0.01 mg/kg of body weight per dose reduced mortality, lung consolidation, and virus titers in the lung, with no virus growing back following the cessation of treatment .

Application in Veterinary Medicine

- Scientific Field: Veterinary Medicine

- Application Summary: “rac-2,3-Dehydro-3,4-dihydro Ivermectin” is particularly useful in the treatment of parasitic infections in livestock animals such as cattle, sheep, and goats .

- Methods of Application: The compound works by binding to specific receptors in the parasites, which leads to paralysis and death of the parasites .

- Results or Outcomes: The compound has been found to be effective against a wide range of parasites such as nematodes, arthropods, and insects .

Application in Parasitology

- Scientific Field: Parasitology

- Application Summary: “2,3-Dehydro-3,4-dihydro ivermectin” is an analog of ivermectin and an anthelmintic. It has activity against L. amazonensis promastigotes and amastigotes .

- Methods of Application: The specific methods of application or experimental procedures for this compound would depend on the context of the research .

- Results or Outcomes: The compound has shown to exhibit similar antiparasitic properties to Ivermectin, but with enhanced potency and efficacy .

Application in Veterinary Medicine

- Scientific Field: Veterinary Medicine

- Application Summary: “rac-2,3-Dehydro-3,4-dihydro Ivermectin” is particularly useful in the treatment of parasitic infections in livestock animals such as cattle, sheep, and goats .

- Methods of Application: The compound works by binding to specific receptors in the parasites, which leads to paralysis and death of the parasites .

- Results or Outcomes: The compound has been found to be effective against a wide range of parasites such as nematodes, arthropods, and insects .

Application in Parasitology

- Scientific Field: Parasitology

- Application Summary: “2,3-Dehydro-3,4-dihydro ivermectin” is an analog of ivermectin and an anthelmintic. It has activity against L. amazonensis promastigotes and amastigotes (IC50s = 13.8 and 3.6 µM, respectively) without inducing cytotoxicity to macrophages (IC50 = 65.5 µM) .

- Methods of Application: The specific methods of application or experimental procedures for this compound would depend on the context of the research .

- Results or Outcomes: The compound has shown to exhibit similar antiparasitic properties to Ivermectin, but with enhanced potency and efficacy .

Safety And Hazards

properties

IUPAC Name |

(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSRBVAPBFWEGT-ZWGVILGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-2,3-Dehydro-3,4-dihydro Ivermectin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)

![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)

![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)